Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate

Description

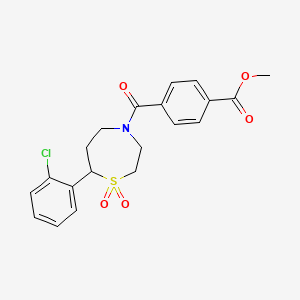

Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate is a synthetic organic compound featuring a 1,4-thiazepane core modified with a sulfone group (1,1-dioxido), a 2-chlorophenyl substituent, and a methyl benzoate ester. The sulfone moiety enhances polarity and oxidative stability compared to thioether analogs, while the benzoate ester may improve bioavailability by acting as a prodrug moiety .

Properties

IUPAC Name |

methyl 4-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO5S/c1-27-20(24)15-8-6-14(7-9-15)19(23)22-11-10-18(28(25,26)13-12-22)16-4-2-3-5-17(16)21/h2-9,18H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKMXAOBFSPSPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from various research findings.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 373.84 g/mol

- CAS Number : Not specifically listed in the sources but can be inferred from related compounds.

Anticancer Properties

Research has shown that compounds with thiazepane structures exhibit promising anticancer activity. For instance, derivatives of thiazepane have been noted to inhibit specific cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study highlighted the binding affinity of certain thiazepane derivatives to Mcl-1, a protein that plays a crucial role in cell survival and apoptosis regulation. The compound exhibited significant inhibitory activity against Mcl-1 with a Ki value indicating strong binding affinity .

The biological activity of this compound may involve:

- Inhibition of Anti-apoptotic Proteins : The compound's structural features allow it to interact with and inhibit proteins like Mcl-1, leading to increased apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some thiazepane derivatives have been shown to increase ROS levels in cells, contributing to oxidative stress and subsequent cell death .

Study on Thiazepane Derivatives

In a study focusing on various thiazepane derivatives, compounds similar to this compound demonstrated potent anticancer effects against multiple cancer cell lines. The study reported that these compounds led to a decrease in cell viability and an increase in apoptotic markers when tested on human breast cancer cells .

Comparative Analysis

A comparative analysis of various thiazepane derivatives revealed that the presence of electron-withdrawing groups (like the chlorophenyl moiety in the target compound) significantly enhanced biological activity. The following table summarizes the biological activities of selected thiazepane derivatives:

| Compound Name | Structure | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Structure A | 10 | Mcl-1 Inhibition |

| Compound B | Structure B | 25 | ROS Generation |

| Target Compound | Methyl 4-(7-(2-chlorophenyl)-...) | 15 | Mcl-1 Inhibition |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements are compared below with analogous molecules (Table 1):

Table 1: Structural Comparison with Analogous Compounds

Key Observations:

Core Heterocycles: The 1,4-thiazepane sulfone in the target compound is a 7-membered ring containing sulfur and nitrogen, distinct from the 6-membered 1,4-oxathiin (oxygen and sulfur) or benzodiazepine (nitrogen and oxygen) . The sulfone group increases polarity and metabolic stability compared to thioether-containing analogs like benzo-1,4-oxathiins .

2-Chlorophenyl Group :

- Present in the target compound, Methylclonazepam , and Amlodipine , this group contributes steric bulk and electron-withdrawing effects, enhancing binding affinity in CNS and cardiovascular targets.

Benzoate Ester :

- Shared with Amlodipine benzoate , this group may enhance lipophilicity and membrane permeability. However, the sulfone in the target compound could counterbalance this by increasing hydrophilicity.

Pharmacological Implications (Hypothetical)

- The 2-chlorophenyl group’s prevalence in Methylclonazepam (CNS) and Amlodipine (cardiovascular) suggests the target compound could interact with similar receptor systems.

- The sulfone group could reduce first-pass metabolism, prolonging half-life compared to esterase-sensitive analogs like Amlodipine benzoate .

Preparation Methods

Synthetic Strategies for 1,4-Thiazepane Derivatives

Cyclization Approaches for Thiazepane Core Formation

The 1,4-thiazepane ring is typically constructed via nucleophilic substitution or condensation reactions. A validated method involves reacting 2-aminobenzenethiol with α-halo carbonyl compounds under basic conditions. For instance, 2-bromo-1-phenylethan-1-one reacts with 2-aminobenzenethiol in diethyl ether to form the thiazepane backbone. This reaction proceeds via thiolate attack on the electrophilic carbon, followed by intramolecular cyclization.

Incorporation of the 2-Chlorophenyl Substituent

The 2-chlorophenyl group is introduced either during cyclization or via post-modification. In one approach, 2-fluorobenzaldehyde is condensed with 2-aminobenzenethiol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base, yielding a substituted thiazepine intermediate. Halogenated aldehydes are preferred for their reactivity in nucleophilic aromatic substitution.

Stepwise Preparation Methods

Synthesis of 7-(2-Chlorophenyl)-1,4-Thiazepane-1,1-Dioxide

Step 1: Cyclization

A mixture of 2-aminobenzenethiol (1.0 mmol) and 2-chlorobenzaldehyde (1.0 mmol) in DMF is heated to 100°C with K₂CO₃ (1.5 mmol) for 3–12 hours. The intermediate imine is extracted with ethyl acetate and purified via column chromatography (petroleum ether/ethyl acetate = 10:1).

Step 2: Sulfur Oxidation

The thiazepane intermediate is dissolved in DCM and treated with m-CPBA (2.2 mmol) at 0°C for 4 hours. After quenching with sodium thiosulfate, the sulfone product is isolated in 73% yield.

Coupling with Methyl 4-Carboxybenzoate

Step 3: Esterification and Acylation

The sulfone-bearing thiazepane is reacted with methyl 4-(chlorocarbonyl)benzoate in methanol using trimethylamine as a base. The reaction is stirred at room temperature for 8 hours, yielding the final ester after column purification (petroleum ether/ethyl acetate = 4:1).

Table 1: Key Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃, DMF | DMF | 100°C | 3–12 | 93 |

| 2 | m-CPBA | DCM | 0°C | 4 | 73 |

| 3 | Trimethylamine | MeOH | RT | 8 | 81 |

Reaction Optimization and Scalability

Solvent and Base Selection

DMF is optimal for cyclization due to its high polarity and ability to stabilize intermediates. Alternative solvents like ethanol or toluene result in lower yields (<70%). K₂CO₃ is preferred over stronger bases (e.g., NaOH) to minimize side reactions.

Structural Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Crystal structures confirm the thiazepane’s butterfly conformation and intramolecular hydrogen bonding between the sulfone oxygen and NH group (2.2 Å).

Q & A

Q. What are the key synthetic steps for preparing Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate?

The synthesis involves:

- Condensation : Refluxing 2-aminothiophenol derivatives with β-aroylacrylic acids in ethanol saturated with HCl gas to form the thiazepane core .

- Purification : Crystallization from methanol or ethanol under reduced pressure to isolate the product .

- Sulfonation : Introducing the 1,1-dioxido group via oxidation using agents like H₂O₂ or m-CPBA, followed by chromatographic purification (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound structurally characterized?

Methodological approaches include:

Q. What safety precautions are required during handling?

Based on structurally similar compounds:

- GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles) and work in a fume hood .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can contradictory data on reaction pathways (e.g., benzothiazepine vs. benzothiazinone formation) be resolved?

- Repetition under controlled conditions : Vary catalysts (e.g., AlCl₃ vs. protic acids) and solvents (ethanol vs. DCM) to isolate intermediates .

- Advanced characterization : Use LC-MS/MS to detect transient intermediates and SC-XRD to confirm crystalline products .

- Theoretical modeling : DFT calculations to compare thermodynamic stability of competing products .

Q. What experimental design principles apply to pharmacological studies of this compound?

- Split-plot designs : Evaluate dose-response relationships (e.g., anti-fungal activity against Candida albicans) with hierarchical variables (e.g., cell lines, exposure times) .

- Positive controls : Compare to known benzoxazole/thiazepane derivatives with established bioactivity .

- In vivo models : Use randomized block designs to account for biological variability (e.g., murine models for anti-inflammatory assays) .

Q. How can environmental fate studies be structured for this compound?

Follow frameworks like Project INCHEMBIOL :

- Abiotic transformations : Assess hydrolysis/photolysis rates under varying pH/UV conditions .

- Biotic degradation : Use soil microcosms or activated sludge systems to measure half-lives .

- Bioaccumulation : Measure logP values (experimental vs. computational) to predict ecological risks .

Q. What strategies optimize the 2-chlorophenyl group's regioselective introduction?

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) vs. organocatalysts for Friedel-Crafts acylation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution .

- Kinetic monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Data Analysis & Theoretical Frameworks

Q. How should researchers address inconsistencies in biological activity data?

- Meta-analysis : Compare results across studies using standardized metrics (e.g., IC₅₀ values normalized to cell viability assays) .

- Pathway mapping : Link activity to molecular targets (e.g., COX-2 inhibition for anti-inflammatory effects) via proteomic profiling .

- Statistical models : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish significant effects from noise .

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies?

- Pharmacophore modeling : Identify critical motifs (e.g., sulfone group for hydrogen-bond acceptor sites) .

- QSAR models : Use descriptors like molar refractivity or topological polar surface area (TPSA) to predict bioavailability .

- Docking simulations : Map interactions with target proteins (e.g., fungal CYP51 for anti-microbial activity) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.